2-(benzylthio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule and the nature of chemical bonds between the atoms .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications
Synthesis and Biological Evaluation
The compound 2-(benzylthio)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide is part of a broader class of chemicals explored for various pharmacological potentials. Although specific information on this compound's applications is scarce, derivatives and structurally similar compounds have been synthesized and evaluated for their biological activities, offering insights into potential research directions.
Antitumor and Antimicrobial Activities
Compounds with similar structural features have been synthesized to investigate their potential antitumor and antimicrobial activities. For instance, derivatives bearing different heterocyclic rings attached to benzothiazole and benzimidazole moieties have shown considerable anticancer activity against certain cancer cell lines. This suggests that derivatives of the compound might also possess antitumor properties (Yurttaş, Tay, & Demirayak, 2015). Similarly, synthesized compounds displaying good antimicrobial activity indicate the potential for the subject compound to serve in antimicrobial research (Fahim & Ismael, 2019).
Xanthine Oxidase Inhibition and Antioxidant Properties
The exploration of derivatives as xanthine oxidase inhibitors and for their antioxidant properties highlights another area of pharmacological research where this compound could be applicable. Compounds synthesized from related chemical structures have demonstrated potent xanthine oxidase inhibition and antioxidant activities, suggesting a potential role in managing conditions like gout or oxidative stress-related disorders (Ranganatha et al., 2014).
Synthesis and Evaluation for Selective Receptor Agonism
The synthesis and evaluation of structurally related compounds as selective β3-adrenergic receptor agonists underline the potential for developing obesity and diabetes treatments. These findings indicate possible research avenues for this compound in metabolic disorder pharmacotherapy (Maruyama et al., 2012).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-benzylsulfanyl-N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-27-12-11-23-19(26)24(22-21-23)17-9-7-16(8-10-17)20-18(25)14-28-13-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWGLSKYPKFXJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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